![molecular formula C12H21ClN4O3 B2823518 3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride CAS No. 1333789-38-0](/img/structure/B2823518.png)
3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride” is a chemical compound with the molecular formula C12H21ClN4O3 . It is related to the compound “3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid”, which has the molecular formula C8H12N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C12H21ClN4O3 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 304.78 . Other physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives, including compounds structurally related to 3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. These studies reveal that such compounds can significantly reduce the corrosion rate of steel, with the inhibitory action increasing with the concentration of the pyrazole compound. However, an increase in temperature leads to a decrease in the inhibition efficiency within a specific temperature range. The adsorption of these inhibitors on steel has been determined, alongside the thermodynamic data of activation and adsorption, providing valuable insights into their effectiveness and mechanism of action as corrosion inhibitors (Herrag et al., 2007).
Crystal Structure and Biological Activities
The synthesis and crystal structure determination of pyrazole derivatives, similar to this compound, have been documented. One study focused on the synthesis of ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, determining its crystal structure via X-ray diffraction. Preliminary bioassays of these compounds indicate fungicidal and plant growth regulation activities, suggesting potential applications in agriculture and pest control (Minga, 2005).
Antimicrobial and Antifungal Properties
Pyrazole derivatives have been synthesized and evaluated for their medicinal value, including antimicrobial and antifungal activities. The synthesis of novel amino pyrazole derivatives and their evaluation for potential antifungal and antimicrobial activity have been explored, indicating that certain compounds exhibit significant effectiveness as antimicrobial agents. This suggests that compounds structurally related to this compound could have potential applications in medical and pharmaceutical fields, particularly in the development of new antimicrobial and antifungal therapies (Shah et al., 2018).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic disorders .
Pharmacokinetics
Based on its structural features, it is likely to have good solubility and may be suitable for oral administration
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities exhibited by pyrazole derivatives, it’s plausible that this compound could have multiple effects at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, its solubility and stability could be affected by the pH of the environment
Eigenschaften
IUPAC Name |
3-[[2-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl]-ethylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3.ClH/c1-4-16(6-5-11(18)19)7-10(17)13-12-8(2)14-15-9(12)3;/h4-7H2,1-3H3,(H,13,17)(H,14,15)(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNMSEQANXTEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)CC(=O)NC1=C(NN=C1C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2823439.png)
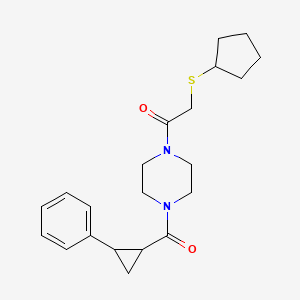
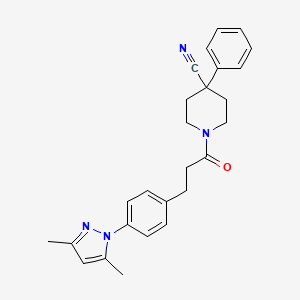
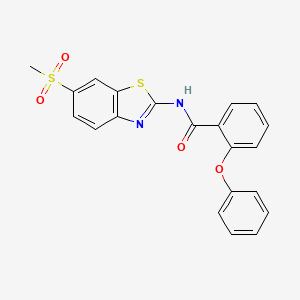

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2823445.png)
![2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2823446.png)


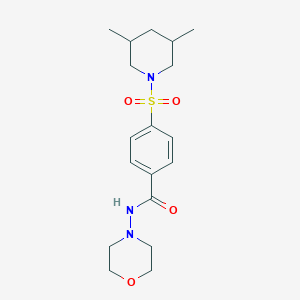

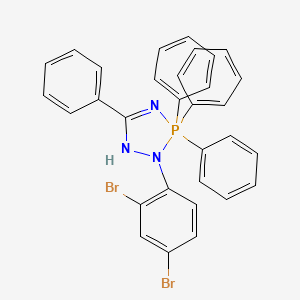

![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)